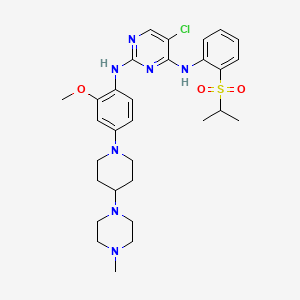

5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine

Descripción general

Descripción

NVP-TAE684 es un inhibidor altamente potente y selectivo de la quinasa del linfoma anaplásico (ALK). Se utiliza principalmente en la investigación científica para estudiar sus efectos sobre las líneas celulares dependientes de ALK y sus posibles aplicaciones terapéuticas en el tratamiento de cánceres como el linfoma de células grandes anaplásico (ALCL) y otras malignidades .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de NVP-TAE684 implica múltiples pasos, incluyendo la formación de intermedios clave y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan completamente en la literatura pública. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y catalizadores .

Métodos de producción industrial

Los métodos de producción industrial para NVP-TAE684 también son propietarios. Normalmente, estos compuestos se producen en instalaciones especializadas con estrictas medidas de control de calidad para garantizar una alta pureza y consistencia. El proceso de producción implica pasos de síntesis a gran escala, purificación y formulación .

Análisis De Reacciones Químicas

Tipos de reacciones

NVP-TAE684 se somete a varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Puede reducirse para formar derivados reducidos.

Sustitución: NVP-TAE684 puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas, como la temperatura, la presión y el solvente, dependen de la reacción y el producto deseado .

Principales productos formados

Los principales productos formados a partir de estas reacciones son típicamente derivados de NVP-TAE684 con grupos funcionales modificados. Estos derivados se utilizan a menudo para estudiar la relación estructura-actividad y optimizar el potencial terapéutico del compuesto .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine exhibit promising anticancer properties. Research has shown that modifications in the pyrimidine structure can enhance the inhibition of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes, including those involved in metabolic pathways related to cancer and other diseases. For instance, it has been studied for its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in the regulation of glucocorticoids and is implicated in metabolic syndrome and obesity . The inhibition of this enzyme may lead to therapeutic effects in conditions such as type 2 diabetes and hypertension.

Drug Development

The compound is being explored for its potential as a lead candidate in drug development pipelines targeting metabolic disorders. Its structural features allow for modifications that can enhance pharmacokinetic properties, such as absorption and bioavailability .

Combination Therapies

There is ongoing research into the use of this compound in combination therapies with other anticancer agents. The synergistic effects observed in preliminary studies suggest that it could enhance the efficacy of existing treatments while potentially reducing side effects associated with higher doses of conventional drugs .

Case Study 1: In vitro Studies on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the activation of intrinsic apoptotic pathways, showcasing its potential as an anticancer agent .

Case Study 2: Metabolic Syndrome Treatment

In animal models, administration of this compound resulted in improved glucose tolerance and reduced body weight gain compared to control groups. This suggests its potential application in treating metabolic syndrome-related disorders .

Mecanismo De Acción

NVP-TAE684 ejerce sus efectos inhibiendo selectivamente la actividad de la quinasa del linfoma anaplásico (ALK). Se une al sitio de unión al ATP de ALK, impidiendo la fosforilación y activación de las vías de señalización aguas abajo. Esta inhibición conduce a la inducción de apoptosis (muerte celular programada) y detención del ciclo celular en las líneas celulares dependientes de ALK. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la fosforilación de ALK y los efectores aguas abajo como STAT3 y STAT5 .

Comparación Con Compuestos Similares

Compuestos similares

Crizotinib: Otro inhibidor de ALK utilizado en el tratamiento del cáncer de pulmón de células no pequeñas positivo para ALK.

Ceritinib: Un inhibidor de ALK de segunda generación con mayor potencia y selectividad.

Alectinib: Un inhibidor de ALK altamente selectivo utilizado para tratar el cáncer de pulmón positivo para ALK

Singularidad

NVP-TAE684 es único debido a su alta potencia y selectividad para ALK. Ha demostrado eficacia en modelos preclínicos de cánceres positivos para ALK y se ha utilizado ampliamente en la investigación para comprender el papel de ALK en la biología del cáncer. Su capacidad para inducir apoptosis y detención del ciclo celular en líneas celulares dependientes de ALK lo convierte en una herramienta valiosa para estudiar las vías de señalización relacionadas con ALK y desarrollar nuevas estrategias terapéuticas .

Actividad Biológica

5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine is a novel compound with significant potential in medicinal chemistry. It has been identified as an inhibitor of anaplastic lymphoma kinase (ALK), making it particularly relevant in cancer research, especially for tumors that exhibit ALK mutations. This compound features a complex structure characterized by a pyrimidine core substituted with various functional groups, including chloro, methoxy, and isopropylsulfonyl moieties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C29H38ClN5O3S |

| Molecular Weight | 558.14 g/mol |

| CAS Number | 1032900-25-6 |

Research indicates that this compound functions primarily as an ALK inhibitor. Its mechanism involves the induction of cell cycle arrest and apoptosis in cancer cell lines such as Karpas299 and H2228 by inhibiting ALK and its downstream signaling pathways .

Case Studies and Research Findings

- Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of ALK-positive cancer cells. The inhibition of ALK leads to decreased proliferation and increased apoptosis rates in these cells.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further studies are needed to fully elucidate its metabolism and excretion profiles .

- Toxicology : Initial assessments indicate that the compound has a manageable safety profile, with common side effects being mild and similar to those observed with other ALK inhibitors .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to other known ALK inhibitors:

| Compound Name | Mechanism of Action | IC50 (nM) | Clinical Application |

|---|---|---|---|

| 5-chloro-N4... | ALK Inhibition | ~20 | Non-Small Cell Lung Cancer |

| Crizotinib | ALK Inhibition | ~30 | Non-Small Cell Lung Cancer |

| Ceritinib | ALK Inhibition | ~10 | Non-Small Cell Lung Cancer |

Propiedades

IUPAC Name |

5-chloro-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40ClN7O3S/c1-21(2)42(39,40)28-8-6-5-7-26(28)33-29-24(31)20-32-30(35-29)34-25-10-9-23(19-27(25)41-4)37-13-11-22(12-14-37)38-17-15-36(3)16-18-38/h5-10,19-22H,11-18H2,1-4H3,(H2,32,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWUGDVOUVUTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227001 | |

| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761439-42-3 | |

| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761439-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TAE-684 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761439423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAE-684 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1713MN4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.